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Compound of Interest

Compound Name:
2,4,4,6,6,8,8-Heptamethyl-1-

nonene

Cat. No.: B093614 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

the spectroscopic characteristics of 2,4,4,6,6,8,8-heptamethyl-1-nonene and its positional

isomer, 2,4,4,6,6,8,8-heptamethyl-2-nonene. This guide provides a side-by-side analysis of

their mass spectrometry, infrared, and nuclear magnetic resonance data, supported by detailed

experimental protocols.

This guide delves into the spectroscopic nuances that differentiate 2,4,4,6,6,8,8-heptamethyl-
1-nonene and its isomer, 2,4,4,6,6,8,8-heptamethyl-2-nonene. Understanding these

differences is crucial for the unambiguous identification and characterization of these highly

branched alkenes in various research and development settings. The distinct position of the

double bond in these isomers gives rise to unique spectral fingerprints, which can be effectively

analyzed using a combination of mass spectrometry (MS), infrared (IR) spectroscopy, and

nuclear magnetic resonance (NMR) spectroscopy.

At a Glance: Key Spectroscopic Differentiators
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Spectroscopic Technique
2,4,4,6,6,8,8-heptamethyl-
1-nonene

2,4,4,6,6,8,8-heptamethyl-
2-nonene

¹H NMR
Presence of characteristic

signals for vinylic protons.

Absence of vinylic proton

signals; may show a signal for

a proton on a trisubstituted

double bond.

¹³C NMR

Two distinct signals for the sp²

hybridized carbons of the

terminal double bond.

Two distinct signals for the sp²

hybridized carbons of the

internal, trisubstituted double

bond.

Infrared (IR)
Characteristic C=C stretching

vibration for a terminal alkene.

C=C stretching vibration at a

slightly different wavenumber

for a trisubstituted alkene.

Mass Spectrometry (MS)

Specific fragmentation pattern,

often showing a prominent

allylic cleavage at the C3-C4

bond.[1]

Different fragmentation pattern

due to the different location of

the double bond and allylic

position.

Mass Spectrometry Analysis
Mass spectrometry provides valuable information about the molecular weight and

fragmentation patterns of the isomers. Both 2,4,4,6,6,8,8-heptamethyl-1-nonene and its 2-

nonene isomer have a molecular formula of C₁₆H₃₂ and a molecular weight of approximately

224.43 g/mol .[1] However, their electron ionization (EI) mass spectra exhibit distinct

fragmentation patterns, aiding in their differentiation.

For 2,4,4,6,6,8,8-heptamethyl-1-nonene, a characteristic fragmentation is the allylic cleavage

at the C3-C4 bond.[1] The mass spectrum is available in the NIST WebBook.

The mass spectrum of 2,4,4,6,6,8,8-heptamethyl-2-nonene is also available in the NIST

WebBook and shows a different fragmentation pattern. The top three mass spectral peaks

have been reported as m/z 97, 55, and 69.

Table 1: Key Mass Spectrometry Data
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Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragment Ions
(m/z)

2,4,4,6,6,8,8-

heptamethyl-1-nonene
C₁₆H₃₂ 224.43

Data not explicitly

found in search

results

2,4,4,6,6,8,8-

heptamethyl-2-nonene
C₁₆H₃₂ 224.43 97, 55, 69

Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful tool for identifying the types of functional groups present in

a molecule. The key difference between the two isomers lies in the vibrational frequency of the

carbon-carbon double bond (C=C).

For 2,4,4,6,6,8,8-heptamethyl-1-nonene, a terminal alkene, the C=C stretching vibration is

expected in the range of 1680-1640 cm⁻¹.[1]

For 2,4,4,6,6,8,8-heptamethyl-2-nonene, a trisubstituted alkene, the C=C stretching vibration is

also expected in a similar region, though the exact position and intensity may differ due to the

substitution pattern. A vapor phase IR spectrum for this isomer is noted as being available.

Table 2: Characteristic Infrared Absorption Frequencies

Functional Group
2,4,4,6,6,8,8-heptamethyl-
1-nonene (Expected)

2,4,4,6,6,8,8-heptamethyl-
2-nonene (Expected)

C=C Stretch 1680-1640 cm⁻¹ ~1670 cm⁻¹

=C-H Stretch ~3080 cm⁻¹ ~3020 cm⁻¹

C-H Stretch (Alkyl) 2850-3000 cm⁻¹ 2850-3000 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR: The most significant difference in the ¹H NMR spectra of the two isomers is the

presence or absence of signals corresponding to vinylic protons (protons directly attached to

the double bond carbons).

2,4,4,6,6,8,8-heptamethyl-1-nonene: Will show characteristic signals for the three vinylic

protons of the terminal double bond.

2,4,4,6,6,8,8-heptamethyl-2-nonene: Will not have signals for terminal vinylic protons but

may show a signal for the single proton on the trisubstituted double bond.

¹³C NMR: The chemical shifts of the sp² hybridized carbons of the double bond are also

diagnostic.

2,4,4,6,6,8,8-heptamethyl-1-nonene: Will exhibit two distinct signals for the C1 and C2

carbons of the terminal double bond.

2,4,4,6,6,8,8-heptamethyl-2-nonene: Will show two distinct signals for the C2 and C3

carbons of the internal double bond. A ¹³C NMR spectrum for this isomer is noted as being

available.

Table 3: Expected NMR Spectral Data

Spectrum
2,4,4,6,6,8,8-heptamethyl-
1-nonene

2,4,4,6,6,8,8-heptamethyl-
2-nonene

¹H NMR
Signals for vinylic protons

expected.

No terminal vinylic proton

signals expected.

¹³C NMR
Two distinct sp² carbon signals

expected.

Two distinct sp² carbon signals

expected.

Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible

spectroscopic data. Below are generalized protocols for the techniques discussed.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dilute the analyte in a volatile solvent (e.g., hexane or

dichloromethane) to a concentration of approximately 1 mg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to

280 °C at a rate of 10 °C/min, and hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a small drop of the neat liquid is placed between

two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of the empty sample holder is recorded and automatically

subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: A range that covers from approximately -1 to 12 ppm.

Number of Scans: 8-16 scans.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled experiment.

Spectral Width: A range that covers from approximately 0 to 220 ppm.

Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-

noise ratio.

Relaxation Delay: 2-5 seconds.
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Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between heptamethyl-1-

nonene and its isomers using the spectroscopic techniques discussed.

Spectroscopic Techniques Data Analysis Isomer Identification

Mass Spectrometry Molecular Weight &
Fragmentation Pattern

Infrared Spectroscopy Functional Group
Identification (C=C)

NMR Spectroscopy
Structural Elucidation

(Proton & Carbon Environment)

Heptamethyl-1-nonene

Heptamethyl-2-nonene

Other Isomers

Click to download full resolution via product page

Caption: Workflow for Isomer Differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b093614#spectroscopic-comparison-of-heptamethyl-
1-nonene-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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